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Compound of Interest

Compound Name: 4-Phenoxythiophenol

Cat. No.: B1597118 Get Quote

A Note to the Reader: Comprehensive experimental data for 4-phenoxythiophenol is not

widely available in publicly accessible literature. This guide synthesizes the available

information and provides context based on the well-characterized analogous compound, 4-

phenoxyphenol, and general principles of thiol chemistry. Researchers are advised to perform

their own characterization for any new batch of this compound.

Introduction
4-Phenoxythiophenol is an aromatic organosulfur compound featuring a phenoxy group and a

thiol group attached to a central benzene ring. Its structure suggests potential applications as a

versatile intermediate in organic synthesis, particularly in the development of novel

pharmaceuticals and advanced polymers. The presence of the reactive thiol group and the

stable ether linkage provides two distinct sites for chemical modification, making it an attractive

building block for creating complex molecular architectures. This guide aims to provide a

detailed overview of its known physicochemical properties, alongside projected characteristics

and methodologies for its analysis.

Molecular Structure and Properties
The fundamental properties of 4-Phenoxythiophenol are summarized below. These values

are critical for its handling, storage, and application in a laboratory setting.
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Property Value Source

Chemical Formula C₁₂H₁₀OS [1]

Molecular Weight 202.27 g/mol [1]

CAS Number 38778-05-1 [1]

Appearance
Not specified; likely a solid at

room temperature

Melting Point 22 °C [1]

Boiling Point 128 °C at 0.1 mmHg [1]

Density (Predicted) 1.171 ± 0.06 g/cm³ [1]

pKa (Predicted) 6.51 ± 0.10 [1]

Spectroscopic Characterization
While specific, experimentally-derived spectra for 4-Phenoxythiophenol are not readily

available in public databases, its structure allows for the prediction of key spectroscopic

features. For reference, the spectral data of the analogous compound, 4-phenoxyphenol, are

often cited and can provide a basis for what to expect, with the understanding that the thiol

group will introduce significant differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (approximately 6.8-7.5 ppm). The thiol proton (-SH) would likely appear as a singlet,

the chemical shift of which can be concentration-dependent and may vary, but is typically

found in the region of 3-4 ppm for thiophenols.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms. Due to

symmetry in the phenoxy group, some signals may overlap. The carbon atom attached to the

sulfur will be significantly influenced by the thiol group. Aromatic carbons typically resonate

between 110 and 160 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Phenoxythiophenol would be characterized by the following key

absorptions:

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of

the thiol group. This is a key distinguishing feature from its phenol analog.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

C-O-C Stretch: Strong bands in the 1200-1250 cm⁻¹ region, indicative of the aryl ether

linkage.

C=C Aromatic Ring Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy
Aromatic thiols typically exhibit absorption maxima in the ultraviolet region. The UV-Vis

spectrum of 4-Phenoxythiophenol in a suitable solvent like ethanol or cyclohexane would

likely show characteristic absorbances related to the π-π* transitions of the aromatic rings.

Solubility and Reactivity
Solubility Profile
Based on its structure, 4-Phenoxythiophenol is expected to be poorly soluble in water but

should exhibit good solubility in common organic solvents such as:

Dichloromethane

Chloroform

Acetone

Ethanol

Methanol

Dimethyl sulfoxide (DMSO)

Tetrahydrofuran (THF)
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It is likely to be sparingly soluble or insoluble in non-polar solvents like hexane.

Chemical Reactivity and Stability
The reactivity of 4-Phenoxythiophenol is dominated by the thiol group, which is susceptible to

oxidation.

Oxidation: Exposure to air and light can lead to the oxidation of the thiol to a disulfide,

forming bis(4-phenoxyphenyl) disulfide. Further oxidation to sulfonic acids is also possible

under stronger oxidizing conditions. It is therefore recommended to store the compound

under an inert atmosphere and protected from light.

Alkylation and Arylation: The thiol group can be readily deprotonated with a mild base to form

a thiolate, which is a potent nucleophile. This allows for straightforward S-alkylation and S-

arylation reactions to introduce a wide variety of substituents.

Reactions with Electrophiles: The electron-rich aromatic rings can undergo electrophilic

substitution reactions, though the substitution pattern will be directed by both the phenoxy

and thiol groups.

Potential Applications
While specific industrial applications of 4-Phenoxythiophenol are not extensively documented,

its structure lends itself to several areas of research and development:

Pharmaceutical Synthesis: The thiophenol moiety is a key structural feature in some

biologically active molecules. 4-Phenoxythiophenol could serve as a precursor for the

synthesis of novel drug candidates.[2]

Polymer Science: Thiol-containing compounds can be used as chain-transfer agents in

radical polymerizations or as monomers in the synthesis of polythioethers and other sulfur-

containing polymers.[3][4] These materials can have interesting optical and electronic

properties.

Experimental Protocols
The following are generalized protocols for the characterization of 4-Phenoxythiophenol,
based on standard laboratory techniques for similar compounds.
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Melting Point Determination
A calibrated melting point apparatus can be used to determine the melting point range. The

sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature at

which the substance first begins to melt and the temperature at which it becomes completely

liquid are recorded as the melting point range. A sharp, narrow melting range is indicative of

high purity.

High-Performance Liquid Chromatography (HPLC)
Analysis
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a

mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid

modifier (e.g., trifluoroacetic acid) would be a suitable starting point. Detection can be achieved

using a UV detector set to a wavelength corresponding to an absorption maximum of the

compound.

Gas Chromatography (GC) Analysis
GC analysis can be used to assess the volatility and purity of 4-Phenoxythiophenol. A non-

polar capillary column (e.g., DB-5) coupled with a flame ionization detector (FID) or a mass

spectrometer (MS) would be appropriate. Derivatization of the thiol group may be necessary to

improve chromatographic performance and reduce tailing.

Logical Workflows
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of a 4-Phenoxythiophenol sample.

Workflow for a Typical S-Alkylation Reaction
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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